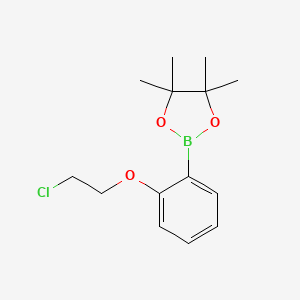

![molecular formula C11H19NO2 B594639 Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1259489-92-3](/img/structure/B594639.png)

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

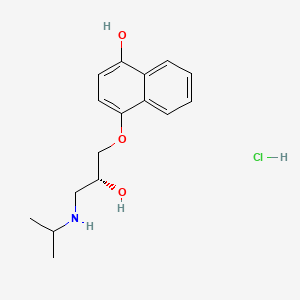

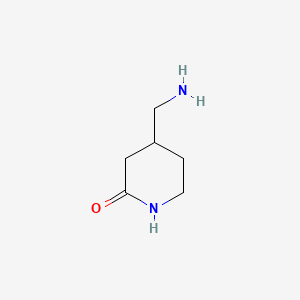

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C11H17NO3 . It is a solid substance at room temperature . This compound is used as a reactant in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .

Synthesis Analysis

Two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described . These routes are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds .Molecular Structure Analysis

The molecular structure of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is characterized by a spirocyclic system, which includes an azetidine and a cyclobutane ring . The presence of these rings makes this compound a useful structural motif in drug discovery .Chemical Reactions Analysis

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .Physical And Chemical Properties Analysis

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a solid substance at room temperature . It has a molecular formula of C11H17NO3 .Applications De Recherche Scientifique

Environmental Occurrence and Toxicity

Tert-butyl compounds, including 2-azaspiro[3.3]heptane derivatives, have been extensively studied for their occurrence in the environment and their potential toxicity. For instance, synthetic phenolic antioxidants (SPAs), which include derivatives of tert-butyl compounds, are widely utilized in various industrial and commercial products to prevent oxidative reactions and prolong product shelf life. Recent studies have focused on the environmental occurrence, human exposure, and toxicity of SPAs, revealing their presence in indoor dust, outdoor air particulates, sea sediment, river water, and even human tissues. The toxicity studies suggest that some SPAs may induce hepatic toxicity, endocrine-disrupting effects, or carcinogenicity, with transformation products potentially exhibiting more severe effects than the parent compounds (Liu & Mabury, 2020).

Applications in Chemical Synthesis and Pharmaceuticals

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate and related tert-butyl compounds play significant roles in chemical synthesis and the pharmaceutical industry. For example, tert-butanesulfinamide is utilized in the synthesis of N-heterocycles via sulfinimines, providing a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are essential structural motifs in many natural products and therapeutically applicable compounds, highlighting the importance of tert-butyl derivatives in advancing pharmaceutical research and development (Philip et al., 2020).

Biodegradation and Environmental Fate

The environmental fate and biodegradation of tert-butyl derivatives, including methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), have been subjects of extensive research. Studies have shown that these compounds are biodegradable under aerobic conditions, with microorganisms capable of utilizing MTBE as a sole carbon and energy source. The biodegradation pathways of MTBE and TBA involve key intermediates such as tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA), with the first enzyme in MTBE biodegradation identified as either a cytochrome P450 or a nonhemic monooxygenase in different isolates. Despite historical concerns about their biodegradability, several biological methods can now be employed for the remediation of environments contaminated with tert-butyl derivatives (Fiorenza & Rifai, 2003).

Safety And Hazards

Orientations Futures

The future directions for the use of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate could involve its use in the synthesis of novel compounds for drug discovery, particularly in the area of CNS disorders . Its unique structure provides a convenient entry point to novel compounds, expanding the chemical space for drug discovery .

Propriétés

IUPAC Name |

tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-7-11(8-12)5-4-6-11/h4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTIXDXQQGKKNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719142 |

Source

|

| Record name | tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate | |

CAS RN |

1259489-92-3 |

Source

|

| Record name | tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

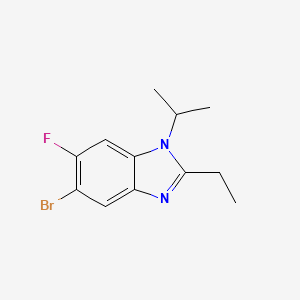

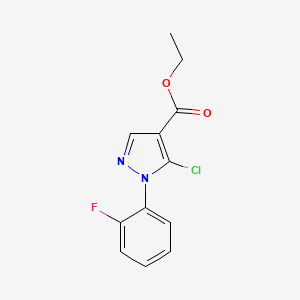

![N-(4-Oxa-1-azabicyclo[3.3.1]non-6-yl)acetamide](/img/structure/B594579.png)